2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Anthelmintic Thienopyrimidine Structure-Activity Relationship

2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol (CAS 19819-15-9) is a heterocyclic compound belonging to the tetrahydrobenzothienopyrimidinone class, with molecular formula C₁₁H₁₂N₂OS and molecular weight 220.29 g/mol. It features a fused tricyclic system comprising a saturated cyclohexane ring, a thiophene ring, and a pyrimidin-4-one core bearing a methyl substituent at the 2-position.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 19819-15-9
Cat. No. B187477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
CAS19819-15-9
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
InChIInChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
InChIKeyULEHMWWQIZHLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol (CAS 19819-15-9): Procurement-Relevant Baseline Profile


2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol (CAS 19819-15-9) is a heterocyclic compound belonging to the tetrahydrobenzothienopyrimidinone class, with molecular formula C₁₁H₁₂N₂OS and molecular weight 220.29 g/mol [1]. It features a fused tricyclic system comprising a saturated cyclohexane ring, a thiophene ring, and a pyrimidin-4-one core bearing a methyl substituent at the 2-position [1]. The compound exists predominantly in the 4(3H)-one tautomeric form and is commercially supplied as a research intermediate with typical purity of 95–98% from multiple global vendors . Its computed XLogP3 value of 1.9 indicates moderate lipophilicity, and it possesses one hydrogen bond donor and three hydrogen bond acceptors [1].

Why Generic Substitution Fails for 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol: Substituent-Dependent Activity Divergence


Within the tetrahydrobenzothienopyrimidine scaffold, even minor substituent variations at the 2-position produce substantial divergences in both synthetic reactivity and biological activity profiles. The 2-methyl group confers a distinct electronic environment that governs the success of key downstream transformations—particularly Vilsmeier-Haack formylation—while the corresponding 2-thioxo analog follows an entirely different reaction pathway [1]. In anthelmintic assays, 2-methyl derivatives demonstrate preferential activity with electron-donating aryl substituents, whereas 2-propyl analogs require electron-withdrawing groups to achieve comparable potency, confirming that the 2-alkyl chain length is not a trivial exchange but a determinant of pharmacophoric compatibility [2]. Furthermore, physicochemical properties diverge measurably: the 2-methyl-4-one (XLogP3 = 1.9) differs from the 2-methyl-4-thione analog (LogP = 3.54), predicting different membrane permeability and solubility characteristics that preclude simple interchange [3].

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol: Quantitative Comparator-Based Evidence Guide


Direct Head-to-Head Comparison: 2-Methyl vs 2-Propyl Scaffold in Anthelmintic Activity Against Pheretima posthuma

In a direct head-to-head study, 2-methyl-substituted tetrahydrobenzothienopyrimidine derivatives bearing electron-donating methoxy groups on the aryl ring (compounds 5g and 5h) demonstrated potent anthelmintic activity at 284 μM and 261.8 μM respectively. Mean paralytic times were 2.32 min (5g) and 2.22 min (5h), with helminthicidal times of 22.38 min and 19.43 min [1]. In contrast, the 2-propyl-substituted analogs (5n and 5o) required electron-withdrawing chloro substituents to achieve comparable activity at 259.7 μM, with paralytic times of 2.5 min and 2.81 min, and helminthicidal times of 21 min and 20.03 min [1]. Crucially, both 2-methyl and 2-propyl derivatives outperformed the standard drug piperazine adipate, which required a higher concentration of 431.03 μM to achieve paralysis at 6.25 min and death at 24.5 min. The 2-methyl derivatives thus achieved equivalent or superior anthelmintic efficacy at approximately 60–66% of the standard drug's molar concentration [1].

Anthelmintic Thienopyrimidine Structure-Activity Relationship

Cross-Study Comparable: Differential Lipophilicity (LogP) of 2-Methyl-4-one vs 2-Unsubstituted-4-one and 2-Methyl-4-thione Analogs

The computed lipophilicity of 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol (XLogP3 = 1.9) [1] is nearly identical to that of the 2-unsubstituted analog 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one (CAS 14346-24-8, LogP = 1.86) [2], indicating that the 2-methyl group contributes minimally to overall lipophilicity in the 4-one series. However, the 2-methyl-4-thione analog (CAS 23922-04-5) exhibits a substantially higher LogP of 3.54 , a difference of +1.64 log units. This demonstrates that the 4-position heteroatom substitution (O vs S) is the dominant driver of lipophilicity modulation in this scaffold, while the 2-methyl group provides fine-tuning capability without drastically altering the partition coefficient. The LogP value of 1.9 places the compound within the favorable range for oral bioavailability according to Lipinski's Rule of Five.

Lipophilicity Drug-likeness Physicochemical profiling

Cross-Study Comparable: Differential Synthetic Utility – 2-Methyl Enables Vilsmeier-Haack Formylation Chemistry Absent in 2-Thioxo Analogs

The 3-amino derivative of the target compound (3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, prepared from the target 4-ol compound) undergoes efficient Vilsmeier-Haack formylation with POCl₃/DMF to yield 10-oxo-4,6,7,8,9,10-hexahydropyrazolo[1,5-a][1]benzothieno[2,3-d]pyrimidine-3-carbaldehyde, which serves as a versatile intermediate for constructing diverse fused heterocycles including pyrimidinethiones, thioxoimidazolidinediones, 1,2,4-triazoles, and thiosemicarbazones [1][2]. In contrast, the 2-thioxo analog (3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one) follows alternative reaction pathways under identical conditions [2]. This differential reactivity demonstrates that the 2-methyl group is not merely a passive substituent but an essential electronic feature that enables a specific and well-characterized synthetic route to structurally diverse compound libraries.

Synthetic intermediate Heterocyclic chemistry Vilsmeier-Haack reaction

Class-Level Evidence: Benzothienopyrimidine Scaffold Anticonvulsant Activity Surpassing Clinically Used Drugs

Benzothienopyrimidine derivatives as a class have demonstrated high anticonvulsant activities in murine seizure models, particularly against corazole-induced seizures, surpassing the clinically used anticonvulsants 3-(p-isopropoxyphenyl)succinimide and ethosuximide [1]. The study employed multiple seizure induction models including corazole, camphor, thiosemicarbazide, picrotoxin, strychnine, and maximal electroshock, with the benzothienopyrimidine derivatives showing the most pronounced efficacy against corazole-induced seizures. While these data are class-level and do not directly quantify the specific contribution of the 2-methyl substituent, they establish the benzothienopyrimidine core—for which 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol serves as a key synthetic precursor—as a validated pharmacophore in anticonvulsant drug discovery.

Anticonvulsant Benzothienopyrimidine Corazole-induced seizure

Class-Level Evidence: Benzothienopyrimidine Scaffold as MKNK1/2 Kinase Inhibitor Platform (Patent Data)

A Bayer Pharma patent (US 2015/0152121) discloses substituted benzothienopyrimidine compounds of general formula I as inhibitors of MKNK1 and/or MKNK2 kinases for the treatment of hyperproliferative and angiogenesis disorders [1]. The patent encompasses 5,6,7,8-tetrahydrobenzo[1]thieno[2,3-d]pyrimidines, explicitly including compounds carrying substituents at the 2-position [1]. MKNK1/2 kinases phosphorylate eIF4E, an oncogene amplified in many cancers, and their inhibition represents a clinically relevant therapeutic strategy [1]. While the patent does not disclose specific IC₅₀ or Kᵢ values for the unsubstituted 2-methyl scaffold itself, it establishes the tetrahydrobenzothienopyrimidine core as a privileged structure for MKNK kinase inhibition, positioning the target compound as a relevant starting material for kinase-focused medicinal chemistry.

MKNK1 MKNK2 Kinase inhibitor Cancer

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Anthelmintic Drug Discovery: Lead Optimization of 2-Methyl-Substituted Thienopyrimidine Derivatives

Research groups pursuing novel anthelmintic agents against soil-transmitted helminths should prioritize the 2-methyl-substituted scaffold. Direct comparative data show that 2-methyl derivatives with electron-donating methoxy-substituted aryl rings (compounds 5g and 5h) achieve superior anthelmintic potency at approximately 60–66% of the molar concentration required by piperazine adipate, with helminthicidal times as low as 19.43 min [1]. The distinct electronic requirements of 2-methyl vs 2-propyl analogs mean that lead optimization campaigns must be designed around the specific 2-substituent; procurement of the 2-methyl building block is essential for SAR exploration in the electron-donating aryl substituent space.

Heterocyclic Library Synthesis: Exploiting Vilsmeier-Haack Reactivity for Diversified Scaffold Generation

Medicinal chemistry groups engaged in diversity-oriented synthesis should select the 2-methyl compound as the preferred starting material for generating formyl-functionalized intermediates. The 3-amino-2-methyl derivative undergoes efficient Vilsmeier-Haack formylation to produce a key carbaldehyde intermediate that has been elaborated into at least 16 distinct heterocyclic scaffolds, including pyrimidinethiones, 1,2,4-triazoles, thioxoimidazolidinediones, and pyrazolones [2][3]. The 2-thioxo analog does not support this reaction pathway, making the 2-methyl compound the requisite building block for this synthetic strategy.

CNS Drug Discovery: Anticonvulsant Pharmacophore Exploration Using the Benzothienopyrimidine Core

Neuroscience-focused drug discovery programs targeting corazole-sensitive seizure mechanisms should procure the target compound as a synthetic entry point into the benzothienopyrimidine anticonvulsant pharmacophore. Class-level evidence demonstrates that benzothienopyrimidine derivatives surpass clinically used anticonvulsants including ethosuximide and 3-(p-isopropoxyphenyl)succinimide in corazole-induced seizure models [4]. The compound's LogP of 1.9 falls within the optimal range for CNS penetration, supporting its suitability as a starting scaffold for anticonvulsant lead generation.

Oncology Kinase Inhibitor Programs: MKNK1/2 Target Engagement Using the Benzothienopyrimidine Scaffold

Industrial and academic groups prosecuting MKNK1/2 kinase inhibitors for hyperproliferative disorders can leverage the target compound as a commercially available entry point into the benzothienopyrimidine chemical space covered by Bayer Pharma's patent estate (US 2015/0152121) [5]. The tetrahydrobenzothienopyrimidine core is explicitly claimed as an MKNK1/2 inhibitor scaffold, and the 2-methyl-substituted variant provides a synthetically tractable starting point for SAR exploration around the 4-position and the cyclohexane ring, with established precedent for downstream functionalization chemistry.

Quote Request

Request a Quote for 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.